Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Description
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS: 171096-33-6) is a halogenated pyrimidine derivative with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and an acetylated methyl ester group at position 5 (Figure 1). Key identifiers include:
- SMILES: COC(=O)CC1=C(N=CN=C1Cl)Cl
- InChIKey: ORHWGOUAAWDYFP-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted CCS values for ionized forms range from 139.8 Ų ([M+H]⁺) to 154.5 Ų ([M+Na]⁺), indicating moderate polarity .
This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, it reacts with substituted benzylamines to form pyrrolino[2,3-d]pyrimidinones, which are scaffolds for kinase inhibitors . Its commercial availability at ≥97% purity underscores its industrial relevance .
Properties
IUPAC Name |
methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWGOUAAWDYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709475 | |
| Record name | Methyl (4,6-dichloropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171096-33-6 | |
| Record name | Methyl 4,6-dichloro-5-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171096-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4,6-dichloropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Solvent Selection
DMF outperforms alternatives due to its high dielectric constant, which stabilizes ionic intermediates. However, its high boiling point complicates product isolation. Recent studies suggest switchable solvents (e.g., ionic liquids) as greener alternatives.
Catalysis
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by shuttling ions between phases, reducing energy input by 20–30%.
Temperature Control
Precise temperature modulation minimizes side reactions such as over-chlorination or ester hydrolysis. Automated flow reactors enable real-time adjustments, enhancing reproducibility.
Industrial-Scale Production Considerations
Scaling up requires addressing:
-
Cost Efficiency : Bulk procurement of POCl₃ and methyl bromoacetate reduces material costs by 40%.
-
Waste Management : Neutralization of HCl byproducts with aqueous NaOH generates NaCl, which can be repurposed.
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Continuous Processing : Flow chemistry systems reduce batch times from 24 hours to 4 hours, boosting throughput.
Table 3: Comparative Analysis of Batch vs. Continuous Processes
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Annual Capacity | 10 tons | 50 tons |
| Energy Consumption | High | Moderate |
| Purity | 95–98% | 98–99% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-(4,6-dichloropyrimidin-5-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4,6-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and the nature of the target. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Key Observations :
- Chlorination Pattern : The number and position of chlorine atoms significantly influence reactivity. For instance, the 2,4,6-trichloro derivative (CAS 889944-72-3) exhibits higher electrophilicity due to increased electron withdrawal, making it more reactive in nucleophilic substitutions .
- Ester Group : Ethyl esters (e.g., CAS 889944-72-3) generally confer higher lipophilicity than methyl esters, impacting solubility and bioavailability .
- Functional Modifications : Substitutions like methylthio (CAS 61727-34-2) introduce sulfur-based reactivity, enabling thiol-disulfide exchange reactions absent in the parent compound .
Research Findings and Trends
- Drug Discovery: The compound’s role in synthesizing adenosine kinase inhibitors highlights its utility in targeting neurological disorders .
- Material Science : Derivatives with modified ester groups show promise in metal-organic frameworks (MOFs) due to tunable polarity .
- Analytical Challenges : CCS predictions via computational tools (e.g., PubChemLite) aid in distinguishing isomers of pyrimidine derivatives .
Biological Activity
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, along with an ester functional group at position 5. This unique structure contributes to its reactivity and biological profile, making it a subject of interest in pharmaceutical research and chemical synthesis.
- Molecular Formula : CHClNO
- Molecular Weight : 221.04 g/mol
- Structure : The compound consists of a pyrimidine ring with two chlorine substituents and an acetate group.
The synthesis of this compound typically involves the reaction of 4,6-dichloropyrimidine with methyl bromoacetate, facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
This compound exhibits its biological activity through interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic activities by binding to active sites or allosteric sites on enzymes. This mechanism underlies its potential therapeutic applications, particularly in drug development.
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess moderate antimicrobial properties. The presence of chlorine substituents enhances its reactivity, potentially allowing it to interact with microbial enzymes or receptors.
Antitumor Activity
Research suggests that this compound may also exhibit antitumor properties. Its structural characteristics enable it to influence pathways related to cell growth and apoptosis, making it a candidate for further pharmacological studies aimed at cancer treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Lacks nitrobenzyl group | Moderate antimicrobial activity |
| Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate | Contains nitro group | Notable antitumor and antimicrobial properties |
| 4,6-Dichloropyrimidine-5-acetaldehyde | Contains aldehyde instead of acetate | Potential use in organic synthesis |
| 2-Amino-5-methylpyrimidine | Different substitution pattern | Exhibits antitumor properties |
This table illustrates the uniqueness of this compound compared to structurally similar compounds. Its specific substitution pattern on the pyrimidine ring imparts distinct chemical and biological properties that are valuable for specific applications in research and industry.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study investigated the effectiveness of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on growth, suggesting potential as a lead compound for developing new antimicrobial agents.
- Antitumor Activity Assessment : In another study focused on cancer cell lines, this compound was tested for its ability to induce apoptosis. The findings showed that the compound could significantly reduce cell viability in certain tumor types, indicating its potential utility in oncology.
- Mechanistic Studies : Research has been conducted to elucidate the exact biochemical pathways influenced by this compound. These studies revealed interactions with key enzymes involved in metabolic pathways, highlighting its role as a modulator in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
